N-Methyl Fluoxetine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO.ClH/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21;/h3-11,17H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAWNZZEQJKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivations of N Methyl Fluoxetine Hydrochloride
Established Reaction Pathways for N-Methyl Fluoxetine (B1211875) Hydrochloride Synthesis
The synthesis of N-Methyl Fluoxetine Hydrochloride can be approached through several established routes, including classical laboratory preparations and more sophisticated enantioselective strategies.
Classical Laboratory Preparations of this compound
The foundational synthesis of racemic fluoxetine, from which N-Methyl Fluoxetine can be derived, was first reported by Molloy and Schmiegel. nih.gov A common laboratory synthesis involves the reduction of a Mannich base, 3-dimethylaminopropiophenone, using sodium borohydride (B1222165) to produce (±)-3-dimethylamino-1-phenylpropanol. acs.org This intermediate is then coupled with p-chlorotrifluoromethylbenzene using potassium t-butoxide to yield (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, also known as "N-methyl Prozac" (NMP). acs.org The final product is typically isolated as an oxalate (B1200264) or hydrochloride salt. nih.govacs.org
Another classical approach starts with the Grignard reaction between allyl magnesium bromide and benzaldehyde (B42025) to form 1-phenylbut-3-en-1-ol. bridgewater.edu Subsequent conversion of the alcohol to a suitable leaving group, such as a tosylate, allows for nucleophilic substitution by an aryl group. bridgewater.edu However, this step can present challenges. bridgewater.edu The original synthesis of racemic fluoxetine involved the reaction of 3-chloro-1-phenylpropan-1-one with methylamine (B109427), followed by etherification and demethylation steps. nih.gov
A key reaction in many syntheses is the etherification of an N-methyl-3-hydroxy-3-phenyl propylamine (B44156) intermediate with 1-chloro-4-trifluoromethylbenzene. google.com This can be carried out in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com
Table 1: Key Intermediates in Classical Synthesis
| Intermediate Compound | Role in Synthesis |
|---|---|
| 3-dimethylaminopropiophenone | Starting material for reduction to the corresponding alcohol. acs.org |
| (±)-3-dimethylamino-1-phenylpropanol | Key alcohol intermediate for etherification. acs.org |
| 1-phenylbut-3-en-1-ol | Product of Grignard reaction, precursor to etherification. bridgewater.edu |
Enantioselective Synthesis Strategies for this compound
Due to the presence of a chiral center, the development of enantioselective syntheses for fluoxetine and its derivatives is of significant interest. These strategies aim to produce specific enantiomers, which may have different pharmacological profiles.
Asymmetric catalysis is a powerful tool for establishing the stereochemistry of this compound and its precursors. Various catalytic systems have been developed to achieve high enantiomeric excess (ee).
One notable approach involves the asymmetric reduction of a ketone precursor. For instance, the reduction of 3-chloro-1-phenylpropan-1-one using (+)-diisopinocampheylchloroborane ((+)-DIP-Cl) yields the (S)-alcohol with high enantioselectivity. nih.gov Another method utilizes a ruthenium catalyst, [RuCl2((S)-BINAP)((S,S)-DPEN)], for the asymmetric reduction of a Mannich base to prepare (R)-3-(dimethylamino)-1-phenylpropan-1-ol, a key chiral intermediate for (R)-fluoxetine.
Asymmetric allylation reactions have also been employed. The use of Maruoka's catalyst in the enantioselective allylation of benzaldehyde provides a homoallylic alcohol with high ee, which can then be converted to the desired fluoxetine enantiomer. scielo.br Similarly, a Ti(OiPr)4/(R)-BINOL system has been used to catalyze the asymmetric ene reaction of 3-methylene-2,3-dihydrofuran (B12894418) with benzaldehyde. researchgate.net
Copper-catalyzed asymmetric β-borylation of α,β-unsaturated imines is another advanced strategy. rsc.org This method, using a chiral ligand like (R/S)-dimethyl-BINAP, allows for the synthesis of both (R)-Fluoxetine and (S)-Duloxetine with high enantioselectivity. rsc.org
Table 2: Examples of Asymmetric Catalytic Methods
| Catalytic System | Reaction Type | Key Intermediate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (+)-DIP-Cl | Asymmetric Reduction | (S)-3-chloro-1-phenylpropan-1-ol | High | nih.gov |
| [RuCl2((S)-BINAP)((S,S)-DPEN)] | Asymmetric Reduction | (R)-3-(dimethylamino)-1-phenylpropan-1-ol | 92% | researchgate.net |
| Maruoka's Catalyst | Asymmetric Allylation | (R)-1-phenyl-but-3-en-1-ol | >99% | scielo.br |
Chiral resolution offers an alternative to asymmetric synthesis for obtaining enantiomerically pure compounds. This involves separating a racemic mixture into its individual enantiomers.
A common method is classical resolution through the formation of diastereomeric salts. Racemic fluoxetine can be resolved using chiral resolving agents like mandelic acid and its analogs in the presence of an aldehyde or ketone additive. google.com This process can yield single-configuration fluoxetine with an enantiomeric excess greater than 99%. google.com Robertson and co-workers employed fractional recrystallization of the d- and l-mandelic acid salts of racemic fluoxetine to separate the enantiomers. nih.gov
Enzymatic resolution is another effective technique. The use of hydroxynitrile lyase (HNL) can catalyze the enantioselective formation of cyanohydrins, which are versatile chiral intermediates. umich.edu These can then be synthetically manipulated to produce the desired enantiomer of fluoxetine. umich.edu
Kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, has also been applied. For example, the hydrolysis kinetic resolution of a racemic epoxide catalyzed by a Salen Co(III) chiral catalyst can produce a chiral epoxide intermediate for fluoxetine synthesis. globaljournals.org
Advanced Synthetic Approaches to this compound Analogs
Modern synthetic methodologies are continuously being explored to improve the efficiency, safety, and scalability of producing this compound and its analogs.
Continuous Flow Chemistry in this compound Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, faster reaction times, and easier scalability compared to traditional batch processes. researchgate.netnjbio.com
The synthesis of fluoxetine has been successfully adapted to a multi-step continuous flow process. researchgate.netbeilstein-journals.org One such process involved three independent chemical steps, starting with the direct amination of a 3-chloropropiophenone (B135402) under intensified conditions. researchgate.net The subsequent reduction of the ketone intermediate and the final arylation step were also performed in flow. beilstein-journals.org For the final etherification, a Mitsunobu protocol was developed for flow conditions, as the traditional use of sodium hydride was not suitable. beilstein-journals.org
A refrigerator-sized, reconfigurable flow system has been developed that can synthesize and formulate multiple drugs, including fluoxetine hydrochloride, demonstrating the potential for automated and on-demand pharmaceutical manufacturing. njbio.comakjournals.com Studies comparing batch and flow processes for pharmaceutical manufacturing have shown that continuous flow can lead to significant improvements in energy efficiency, water consumption, and waste reduction. acs.org
Derivatization for Deuterated or Labeled this compound in Research
In the realm of pharmaceutical research, particularly in metabolic and pharmacokinetic studies, isotopically labeled compounds are invaluable tools. The introduction of heavy isotopes, such as deuterium (B1214612) (²H or D), into the molecular structure of N-Methyl Fluoxetine allows researchers to trace the compound's fate within a biological system without altering its fundamental chemical properties.
One common approach for preparing deuterated N-Methyl Fluoxetine is through the use of deuterated starting materials in the synthetic route. For instance, Fluoxetine-d5 hydrochloride, where five hydrogen atoms on the phenyl ring are replaced by deuterium, is a commercially available stable isotope-labeled analog. This specific labeling pattern suggests the use of a deuterated precursor, such as deuterated benzene, early in the synthesis.
Another method for deuterium labeling involves direct hydrogen-deuterium exchange on the final N-Methyl Fluoxetine molecule or its immediate precursors. This can be achieved by treating the compound with a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst. For example, N-deuterated fluoxetine has been prepared by mixing the drug with D₂O. acs.org More advanced methods may employ transition metal catalysts, such as Ruthenium(II) complexes, to facilitate selective deuteration at specific positions within the molecule.
The synthesis of radiolabeled N-Methyl Fluoxetine, for instance with Fluorine-18 ([¹⁸F]), is crucial for positron emission tomography (PET) studies, allowing for non-invasive in vivo imaging. The synthesis of [¹⁸F]-(S)-fluoxetine has been accomplished via a nucleophilic aliphatic substitution reaction on a suitable precursor. nih.gov
The following table summarizes key information for a commercially available deuterated analog of this compound:
| Property | Value |
| Compound Name | Fluoxetine-d5 Hydrochloride |
| CAS Number | 1173020-43-3 |
| Molecular Formula | C₁₇H₁₄D₅F₃NO·HCl |
| Molecular Weight | 350.85 g/mol |
| Isotopic Purity | Typically ≥98% |
| Labeling Position | Phenyl-d5 |
Characterization of Synthetic Intermediates and Byproducts in this compound Synthesis
The synthesis of this compound is a multi-step process that inevitably generates a series of intermediates and byproducts. The identification and characterization of these compounds are critical for ensuring the purity and quality of the final active pharmaceutical ingredient. Various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose. umich.eduwordpress.com
Research has identified numerous impurities arising from different synthetic routes. These can be categorized based on their origin, such as impurities from starting materials (e.g., from 4-chlorobenzotrifluoride), those formed during the key SNAr reaction, and those originating from the synthesis of the 3-methylamino-1-phenylpropanol intermediate. umich.eduwordpress.com
A study that investigated seven different synthetic routes for fluoxetine hydrochloride identified and confirmed the structures of fifteen impurities. umich.eduwordpress.com Another study focused on the validation of an analytical method for quantifying potential impurities in fluoxetine hydrochloride, providing data on several specific byproducts.
The following tables provide a summary of some of the key synthetic intermediates and byproducts identified in the synthesis of this compound, along with their characterization data where available.
Table of Synthetic Intermediates
| Compound Name | Structure | Analytical Data Highlights | Reference(s) |
| (±)-N,N-Dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (N-Methyl-Prozac) | C₁₈H₂₀F₃NO | Detailed physical and ¹³C NMR data available. | acs.org |
| 3-Dimethylamino-1-phenylpropan-1-ol | C₁₁H₁₇NO | Characterized by ¹H NMR and ¹³C NMR. | nih.gov |
| 3-Hydroxy-N,N-dimethyl-3-phenylpropan-1-amine | C₁₁H₁₇NO | ¹H-NMR (400 MHz, CDCl₃): δ 7.41–7.31 (m, 4H, Ph-H), 7.28–7.22 (m, 1H, Ph-H), 4.91 (dd, J = 7.1, 4.7 Hz, 1H, CH(OH)), 2.66–2.58 (m, 1H), 2.48–2.42 (m, 1H), 2.28 (s, 6H, N(CH₃)₂), 1.86–1.79 (m, 2H, CH₂N). ¹³C-NMR (101 MHz, CDCl₃): δ 145.1, 128.1, 126.8, 125.5, 75.3, 58.1, 45.2, 34.7. HRMS (ESI⁺) m/z calcd for C₁₁H₁₈NO⁺ [M + H]⁺: 180.1383, found: 180.1133. | nih.gov |
| Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate | C₂₀H₂₂F₃NO₃ | Available from commercial suppliers. | chemicalbook.com |
Table of Synthetic Byproducts
| Compound Name | Structure / Formula | Analytical Data Highlights | Reference(s) |
| N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (N-benzylfluoxetine) | C₂₄H₂₄F₃NO | Crystal structure determined; rings A, B, and C are inclined to one another. | nih.gov |
| (3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine | C₁₇H₁₈F₃NO | Identified as Impurity C in some pharmacopeial standards. | |
| N-Methyl-3-phenyl-2-propen-1-amine | C₁₀H₁₃N | Identified as a degradation byproduct. | researchgate.net |
| 4-(Trifluoromethyl)phenol (TFMP) | C₇H₅F₃O | Identified as a degradation byproduct. | researchgate.net |
Preclinical Pharmacological Characterization of N Methyl Fluoxetine Hydrochloride in Model Systems
Molecular and Cellular Mechanisms of Action for N-Methyl Fluoxetine (B1211875) Hydrochloride
The foundational actions of N-methyl fluoxetine hydrochloride are observed at the molecular and cellular levels, defining its interaction with key biological targets and subsequent influence on cellular signaling.
The binding profile of a compound to its molecular targets is a critical determinant of its pharmacological activity. For this compound, its interactions with neurotransmitter transporters and various receptors have been extensively characterized through in vitro binding assays.
This compound, also known as norfluoxetine (B159337), demonstrates a high affinity and selectivity for the serotonin (B10506) transporter (SERT). drugbank.comncats.io Like its parent compound fluoxetine, it is a potent inhibitor of serotonin reuptake. ncats.iofda.gov This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. nih.gov
Studies have confirmed the selectivity of both R- and S-enantiomers of fluoxetine for the serotonin transporter over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters in humans. ncats.io While fluoxetine has a high affinity for the serotonin transporter, its affinity for norepinephrine and dopamine transporters is weak and generally not significant at therapeutic concentrations. drugbank.com In animal models, the S-norfluoxetine enantiomer is a potent and selective inhibitor of serotonin uptake, with activity nearly equivalent to that of R- or S-fluoxetine. fda.gov The R-norfluoxetine enantiomer, however, is substantially less potent in inhibiting serotonin uptake. fda.gov
The binding of fluoxetine and, by extension, its N-methyl metabolite to the serotonin transporter is influenced by the presence of chloride ions. nih.gov Research has shown that several selective serotonin reuptake inhibitors (SSRIs), including fluoxetine, bind more avidly to SERT in the presence of Cl⁻. nih.gov This suggests that chloride ions may facilitate conformational changes in the transporter that are necessary for the optimal binding of these drugs. nih.gov
Table 1: Binding Affinity of N-Methyl Fluoxetine (Norfluoxetine) for Neurotransmitter Transporters This table is interactive. You can sort and filter the data.
| Compound | Transporter | Species | Assay Type | Affinity (Ki/IC50) | Reference |
|---|---|---|---|---|---|
| (S)-Norfluoxetine | SERT | Animal | Uptake Inhibition | Potent | fda.gov |
| (R)-Norfluoxetine | SERT | Animal | Uptake Inhibition | Significantly less potent than parent drug | fda.gov |
| R-Fluoxetine | SERT | Human | Binding | High | ncats.io |
| S-Fluoxetine | SERT | Human | Binding | High | ncats.io |
| R-Fluoxetine | DAT | Human | Binding | Low | ncats.io |
| S-Fluoxetine | DAT | Human | Binding | Low | ncats.io |
| R-Fluoxetine | NET | Human | Binding | Low | ncats.io |
| S-Fluoxetine | NET | Human | Binding | Low | ncats.io |
| Fluoxetine | SERT | Human | Inhibition | IC50 = 17.6 nM | ncats.io |
In vitro receptor binding studies have demonstrated that fluoxetine has a much lower affinity for various other receptors compared to its potent interaction with the serotonin transporter. hres.ca This includes muscarinic, histaminergic, and α1-adrenergic receptors, which are often associated with the side effects of older tricyclic antidepressants. ncats.io The relatively poor affinity of fluoxetine for these receptors contributes to its more favorable side effect profile. drugbank.com
However, research has shown that the R-enantiomer of fluoxetine exhibits significant affinity for human 5-HT2A and 5-HT2C receptors, where it acts as an antagonist. ncats.io The S-enantiomer does not share this affinity. ncats.io The inhibition constants (Ki) for R-fluoxetine at the 5-HT2A and 5-HT2C receptors were determined to be 193 nM and 493 nM, respectively. ncats.io Furthermore, in vitro studies have shown that fluoxetine can antagonize cloned human muscarinic cholinergic receptors (M1-M5) with a dissociation constant (Kd) greater than 1 microM. pharmgkb.org
Table 2: Receptor Binding Affinity of Fluoxetine Enantiomers This table is interactive. You can sort and filter the data.
| Compound | Receptor | Action | Affinity (Ki) | Reference |
|---|---|---|---|---|
| R-Fluoxetine | 5-HT2A | Antagonist | 68.0 nM | ncats.io |
| R-Fluoxetine | 5-HT2C | Antagonist | 131.0 nM | ncats.io |
| S-Fluoxetine | 5-HT2A | Not significant | - | ncats.io |
| S-Fluoxetine | 5-HT2C | Not significant | - | ncats.io |
| Fluoxetine | Muscarinic Cholinergic (M1-M5) | Antagonist | > 1 µM | pharmgkb.org |
The interaction of this compound with its primary targets initiates a cascade of intracellular signaling events. As an antagonist at 5-HT2A and 5-HT2C receptors, R-fluoxetine has been shown to block the 5-HT-stimulated binding of [35S]GTPγS in cell lines transfected with these receptors. ncats.io This indicates that R-fluoxetine does not possess agonist activity at these receptors but rather inhibits their signaling. ncats.io The inhibition constants (Ki) for this antagonistic action were 193 nM for the 5-HT2A receptor and 493 nM for the 5-HT2C receptor. ncats.io Prolonged exposure to fluoxetine has also been found to alter the expression of genes involved in myelination, a process critical for brain connectivity. wikipedia.org This suggests that long-term therapeutic benefits may be partially due to the regulation of genes associated with myelination. wikipedia.org
Both fluoxetine and its active metabolite, norfluoxetine, are known to be potent inhibitors of the cytochrome P450 isoenzyme CYP2D6. wikipedia.org This enzyme is also primarily responsible for the metabolism of fluoxetine itself. wikipedia.org This self-inhibition of metabolism contributes to the long half-life of both fluoxetine and norfluoxetine. wikipedia.org Additionally, they are mild to moderate inhibitors of CYP2B6 and CYP2C9. wikipedia.org In vitro studies have also shown that fluoxetine can inhibit agonist-activated Ca2+ influx on human nicotinic acetylcholine (B1216132) receptors. pharmgkb.org
Ligand Binding Profiles of this compound
Pharmacodynamic Effects of this compound in Preclinical Animal Models
Behavioral studies in rats have shown that fluoxetine can restore the ability to acquire passive avoidance tasks in animals that have undergone olfactory bulbectomy, a model of depression. hres.ca It also enhances head-twitch behavior induced by 5-hydroxytryptamine (5-HT) in mice, another indicator of increased serotonergic activity. hres.ca Furthermore, fluoxetine has been observed to suppress REM sleep in rats and cats and to alter dietary intake in rats, specifically decreasing the consumption of non-protein calories. hres.ca At higher, supratherapeutic doses in rats, fluoxetine has been shown to cause a significant increase in synaptic norepinephrine and dopamine, which may be mediated by the inhibition of 5HT2C receptors. wikipedia.org
Neurochemical Alterations Induced by this compound in Animal Brain Regions
The primary neurochemical action of N-methylfluoxetine is the potent inhibition of the serotonin transporter (SERT). smpdb.ca This inhibition blocks the reuptake of serotonin from the synaptic cleft, leading to increased extracellular serotonin concentrations and enhanced serotonergic neurotransmission. smpdb.ca This mechanism is central to the therapeutic effects of SSRIs in treating conditions like depression. smpdb.ca
While its main target is SERT, N-methylfluoxetine also interacts with other monoamine transporters, though with weaker affinity. drugbank.com Research has shown that it can inhibit the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT). wikipedia.orgdrugbank.comnih.gov Some studies suggest that at higher concentrations, fluoxetine and its metabolites may increase norepinephrine and dopamine levels, particularly in the prefrontal cortex. wikipedia.orgfrontiersin.org The S-enantiomer of norfluoxetine (a related metabolite) is noted to be significantly more potent in its reuptake blocking capabilities than the R-enantiomer. pharmgkb.org
The following table summarizes the inhibitory activity of N-methylfluoxetine and its parent compound on monoamine transporters.
| Compound | Primary Target | Other Targets | Reference |
| N-Methylfluoxetine (Norfluoxetine) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET), Dopamine Transporter (DAT) | pharmgkb.orgwikipedia.orgdrugbank.comnih.gov |
| Fluoxetine | Serotonin Transporter (SERT) | Weak affinity for NET and DAT at therapeutic doses | wikipedia.orgdrugbank.com |
Behavioral Phenotyping in Animal Models Exposed to this compound
The behavioral effects of N-methylfluoxetine, often studied in the context of its parent drug fluoxetine, have been evaluated in various animal models to characterize its antidepressant and anxiolytic-like properties. These models are designed to produce behaviors analogous to symptoms of depression and anxiety in humans. brieflands.com
A widely used paradigm is the forced swim test (FST), where a reduction in immobility time is interpreted as an antidepressant-like effect. brieflands.comresearchgate.net Studies in rats and mice have demonstrated that administration of fluoxetine, which is metabolized to N-methylfluoxetine, significantly decreases immobility and increases active behaviors like swimming or climbing. nih.govnih.govcriver.comnih.gov This suggests that N-methylfluoxetine contributes to the antidepressant-like profile of fluoxetine. However, the effects can be complex, with some studies noting that high doses or specific administration regimens can lead to atypical results, such as decreased swimming. nih.gov
In models of anxiety, such as the elevated plus-maze and open-field tests, fluoxetine has shown anxiolytic effects, particularly after chronic administration. nih.govnih.govfrontiersin.org For instance, chronic fluoxetine treatment has been found to reduce anxiety-related behaviors in BALB/c mice. nih.gov Conversely, some studies have reported anxiogenic-like effects after acute administration. scielo.br N-methylfluoxetine is also implicated in modulating locomotor activity; however, results vary across studies and animal strains, with reports of both increases and decreases in activity. nih.govnih.govwho.int
Electrophysiological Studies of this compound Effects in Neural Circuits
Electrophysiological studies provide insight into how N-methylfluoxetine, as the active metabolite of fluoxetine, alters the electrical activity of neurons and the function of neural circuits. These effects are largely a consequence of its primary action as a serotonin reuptake inhibitor.
By increasing the concentration of serotonin in the synapse, fluoxetine and N-methylfluoxetine modulate neuronal firing rates. nih.gov For example, several antidepressants have been shown to increase the neuronal firing rate in the lateral septal nucleus (LSN), a brain region involved in mood and fear regulation. nih.gov One study found that chronic fluoxetine treatment reduced the responsivity of neurons in connections from the LSN to the prelimbic and infralimbic regions of the medial prefrontal cortex (mPFC). nih.gov This neuroadaptive change, which contrasts with the effects of chronic stress, may contribute to the therapeutic effects of the drug. nih.gov
Furthermore, the enhanced serotonergic tone influences synaptic plasticity, a fundamental process for learning, memory, and mood regulation. Fluoxetine has been shown to affect long-term potentiation (LTP), a cellular model of synaptic plasticity. nih.gov By modulating the function of neurotransmitter receptors like AMPA and NMDA, fluoxetine can reinstate high levels of synaptic plasticity in the adult hippocampus, rendering the brain more susceptible to environmental influences. nih.gov
Pharmacokinetic Investigations of this compound in Preclinical Models
Absorption and Distribution Dynamics of this compound in Animal Models
As the active metabolite of fluoxetine, the absorption and distribution of N-methylfluoxetine are intrinsically linked to the pharmacokinetics of its parent compound. Following oral administration, fluoxetine is well-absorbed, though its systemic availability is somewhat reduced by first-pass metabolism in the liver, where N-methylfluoxetine is formed. pharmgkb.orgmdpi.com
Both fluoxetine and N-methylfluoxetine are lipophilic, meaning they readily distribute throughout the body and into various tissues. pharmgkb.orgdrugbank.com A critical aspect of their distribution is the ability to cross the blood-brain barrier and accumulate in the central nervous system (CNS). psu.edu Studies have measured the brain-to-plasma concentration ratio of fluoxetine and its metabolite, with findings indicating significant accumulation in the brain. pharmgkb.orgnih.govnih.gov This accumulation in the target organ is essential for its therapeutic action. The high volume of distribution is attributed in part to its lipophilicity and potential lysosomal trapping. mdpi.compsu.edu
The table below provides a summary of key distribution parameters.
| Parameter | Value | Species/Model | Reference |
| Brain to Plasma Ratio (Fluoxetine + Norfluoxetine) | 2.6:1 | Human | pharmgkb.orgnih.gov |
| Brain to Plasma Ratio (Fluoxetine + Norfluoxetine) | ~10:1 | Human | nih.gov |
| Volume of Distribution (Fluoxetine) | 20 to 42 L/kg | Human | drugbank.com |
| Plasma Protein Binding (Fluoxetine) | ~94% | Human | wikipedia.orgdrugbank.com |
Metabolic Transformation Pathways of this compound in In Vitro Systems and Animal Organisms
The metabolism of fluoxetine is extensive and complex, with N-demethylation to form N-methylfluoxetine (norfluoxetine) being the principal pathway. researchgate.netnih.gov This biotransformation is primarily mediated by a range of cytochrome P450 (CYP) isoenzymes in the liver. pharmgkb.orgnih.gov
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several key players in this process. mdpi.comnih.gov CYP2D6 is a major contributor to the metabolism of both S- and R-fluoxetine. researchgate.netnih.govnih.gov Other enzymes, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are also involved in the N-demethylation of fluoxetine. pharmgkb.orgdrugbank.comnih.gov Notably, CYP2C9 shows a preference for metabolizing the R-enantiomer of fluoxetine. pharmgkb.orgnih.gov N-methylfluoxetine itself is also subject to further metabolism, including glucuronidation, which facilitates its excretion. pharmgkb.orgdrugbank.com Both fluoxetine and N-methylfluoxetine are also known inhibitors of CYP2D6, which can lead to drug-drug interactions. pharmgkb.orgwikipedia.org
The major CYP enzymes involved in the N-demethylation of fluoxetine are listed below.
| Enzyme | Role in Fluoxetine Metabolism | Reference |
| CYP2D6 | Major enzyme in N-demethylation of both enantiomers | researchgate.netnih.govnih.gov |
| CYP2C9 | Contributes to N-demethylation, with stereoselectivity for R-fluoxetine | pharmgkb.orgnih.gov |
| CYP2C19 | Implicated in the metabolism of fluoxetine | pharmgkb.orgnih.gov |
| CYP3A4/5 | Contribute to N-demethylation | pharmgkb.orgdrugbank.comnih.gov |
Excretion Profiles of this compound in Preclinical Biological Systems
The elimination of N-methylfluoxetine is closely tied to the excretion of its parent compound, fluoxetine. The primary route of elimination for fluoxetine and its metabolites is via the kidneys, with the majority being excreted in the urine. pharmgkb.orgnih.gov
Metabolic processes, including the conversion of fluoxetine to N-methylfluoxetine and subsequent conjugation reactions like glucuronidation, transform the lipophilic compounds into more water-soluble metabolites. pharmgkb.orgdrugbank.com This transformation is essential for their efficient renal excretion. A smaller portion of the drug and its metabolites is eliminated through fecal excretion. wikipedia.org
A defining characteristic of N-methylfluoxetine is its exceptionally long elimination half-life, which can range from 4 to 16 days. wikipedia.orgdrugbank.com This is significantly longer than that of the parent drug, fluoxetine (1-6 days). wikipedia.org The prolonged presence of the active N-methylfluoxetine metabolite in the body contributes substantially to the sustained therapeutic effect and the long washout period required after discontinuation of the drug. Less than 10% of fluoxetine is excreted unchanged or as a glucuronide conjugate. pharmgkb.orgnih.gov
Advanced Analytical Methodologies for N Methyl Fluoxetine Hydrochloride Research
Chromatographic Separation Techniques for N-Methyl Fluoxetine (B1211875) Hydrochloride
Chromatographic techniques are indispensable for the separation, identification, and quantification of N-Methyl Fluoxetine Hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the primary methods utilized, each offering unique advantages for specific analytical challenges.
HPLC stands as a cornerstone in the analysis of this compound due to its high resolution, sensitivity, and versatility. researchgate.netheraldopenaccess.us Both reversed-phase and chiral HPLC methods are employed to assess purity and enantiomeric composition.
Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation and quantification of this compound and its potential impurities, including positional isomers. A stability-indicating RP-HPLC method has been developed for the determination of ortho and meta isomers in N-Methyl Fluoxetine Oxalate (B1200264), a precursor to the hydrochloride salt. researchgate.netresearchgate.netpsu.edu This method is crucial for quality control, as these isomeric impurities can impact the final quality of Fluoxetine Hydrochloride. psu.edu
The separation is typically achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netpsu.edunih.gov Gradient elution is often employed to achieve optimal separation of all potential impurities. nih.govnih.gov The detection is commonly performed using a UV detector at a wavelength where the analyte and impurities exhibit significant absorbance, such as 215 nm. researchgate.netpsu.edunih.gov Method validation according to ICH guidelines ensures the reliability of the analytical procedure, covering parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
Table 1: Exemplary RP-HPLC Method Parameters for the Analysis of N-Methyl Fluoxetine and Related Impurities
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse XDB C-18 (150 mm × 4.6 mm, 5 µm) | researchgate.netpsu.edu |
| Mobile Phase A | 0.05M Disodium hydrogen orthophosphate with Triethylamine, pH adjusted to 3.0 | researchgate.netpsu.edu |
| Mobile Phase B | Methanol: Tetrahydrofuran (80:20 v/v) | researchgate.netpsu.edu |
| Elution | Isocratic (60:40 v/v of A:B) | researchgate.netpsu.edu |
| Flow Rate | 1.5 mL/min | researchgate.netpsu.edu |
| Column Temperature | 40 °C | researchgate.netpsu.edu |
| Detection | UV at 215 nm | researchgate.netpsu.edu |
| Injection Volume | 20 µL | psu.edu |
Since this compound possesses a chiral center, the separation of its enantiomers is critical. Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.ussigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
For fluoxetine and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropyl alcohol. nih.govrsc.org The enantiomeric purity is crucial as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov The enantiomeric excess can be determined by comparing the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us
Table 2: Chiral HPLC Method Parameters for Fluoxetine Enantiomers
| Parameter | Condition | Reference |
|---|---|---|
| Column | CHIRALCEL AS-H (250 x 4.6 mm) | rsc.org |
| Mobile Phase | Hexane: Isopropyl Alcohol (9:1) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Column Temperature | 25 °C | rsc.org |
| Detection | UV at 210 nm | rsc.org |
GC-MS is another powerful technique for the analysis of this compound, particularly for the identification of impurities and for quantitative analysis in various matrices. researchgate.netnih.gov The compound is typically derivatized to increase its volatility and improve its chromatographic properties. oup.com The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). nih.govbau.edu.lb
For quantitative analysis, the mass spectrometer can be operated in the selected-ion monitoring (SIM) mode, which offers high sensitivity and selectivity. nih.govoup.com In this mode, only ions of specific m/z values characteristic of the analyte and internal standard are monitored, reducing background noise and improving the limit of detection. nih.govoup.com
Table 3: GC-MS Parameters for the Analysis of Fluoxetine and its Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | HP-5MS fused silica (B1680970) capillary column (30m x 250 μm i.d. x 0.25 μm film thickness) | jrespharm.com |
| Injector Temperature | 280 °C (splitless mode) | jrespharm.com |
| Carrier Gas | Helium at 1 mL/min | jrespharm.com |
| Oven Temperature Program | Ramped, with a final temperature of 325 °C held for 5 min | bau.edu.lb |
| MS Ionization Mode | Electron Impact (EI) | bau.edu.lb |
| Scan Range | m/z 30-500 | bau.edu.lb |
| Monitored Ions (Fluoxetine) | m/z 44, 59, 91, 104 | nih.gov |
Capillary electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of pharmaceutical compounds, offering advantages such as high efficiency, short analysis times, and low consumption of reagents and solvents. nih.govmdpi.com CE has been successfully applied to the separation of fluoxetine and its enantiomers, and these methods can be adapted for this compound. nih.govjfda-online.comscirp.org
In CE, separation is achieved based on the differential migration of charged analytes in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov The interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. The use of additives like guanidine (B92328) can improve the chiral separation of basic drugs like fluoxetine by reducing undesirable interactions with the capillary wall. nih.gov
Table 4: Capillary Electrophoresis Parameters for Fluoxetine Enantioseparation
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Untreated fused-silica (50 µm i.d., 75 cm total length) | nih.gov |
| Background Electrolyte | 50 mM phosphate (B84403) buffer (pH 2-4) containing 1-4% sulfated beta-cyclodextrin (B164692) and 40-100 mM guanidine | nih.gov |
| Applied Voltage | Not specified in the provided context | |
| Detection | UV/Visible | nih.gov |
| Sample Injection | Hydrodynamic (50 mbar for 12 s) | nih.gov |
High-Performance Liquid Chromatography (HPLC) Methods
Spectroscopic and Spectrometric Characterization in this compound Research
Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov
Mass Spectrometry (MS), often coupled with a chromatographic technique like GC or HPLC, provides information about the molecular weight and fragmentation pattern of the compound. researchgate.netnih.gov This data is invaluable for confirming the identity of the compound and for identifying unknown impurities. The mass spectrum of fluoxetine, for instance, shows characteristic peaks at m/z 44, 59, 91, and 104. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. rsc.org The IR spectrum of N-acetylated fluoxetine shows characteristic absorption bands for the amide group, among others. rsc.org
UV-Visible spectrophotometry can be used for the quantitative analysis of this compound. farmaciajournal.comijpsonline.com The compound exhibits maximum absorbance at a specific wavelength in the UV region, which can be used to determine its concentration in a solution. ijpsonline.com For fluoxetine hydrochloride, the maximum absorbance is observed at 225 nm. ijpsonline.com
Table 5: Spectroscopic and Spectrometric Data for Fluoxetine and its Derivatives
| Technique | Observation | Compound | Reference |
|---|---|---|---|
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.6, 160.3, 140.7, 129.1, 128.3, 126.9, 126.8, 125.7, 125.5, 115.6, 78.4, 47.1, 37.4, 36.6, 21.1 ppm | N-acetyl fluoxetine | rsc.org |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated 352.1524, found 352.1515 | N-acetyl fluoxetine | rsc.org |
| Mass Spectrometry (EI) | Major peaks at m/z 44, 59, 91, 104 | Fluoxetine | nih.gov |
| Infrared (neat) | ν 3052, 2928, 1636, 1578, 1396, 1093, 771 cm⁻¹ | N-acetyl fluoxetine | rsc.org |
| UV-Visible Spectroscopy | λmax at 225 nm | Fluoxetine Hydrochloride | ijpsonline.com |
| Spectrophotometry | Yellow complex with yellow metanil measured at 408 nm | Fluoxetine Hydrochloride | farmaciajournal.com |
| Spectrofluorimetry | Reaction with NBD-Cl measured at 545 nm (excitation at 490 nm) | Fluoxetine Hydrochloride | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry provides a simple, cost-effective, and rapid method for the quantification of this compound. These methods are often based on the formation of a colored ion-pair complex that can be measured colorimetrically.
One common approach involves reacting the amine group of the molecule with a suitable chromogenic reagent. For instance, a method has been developed based on the reaction of fluoxetine with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium (pH 11) to create an orange-colored product, which is measured at a wavelength (λmax) of 490 nm. nih.gov Another technique uses bromothymol blue (BTB) in a buffer solution to form a yellow ion-pair complex with fluoxetine hydrochloride. This complex is extracted into chloroform (B151607) and measured at 412 nm. scispace.com Similarly, alizarin (B75676) red S has been used as an ion-pairing agent, forming a yellow complex in an acidic medium that is extracted with chloroform and quantified at 425 nm. bibliotekanauki.pl
A simple and sensitive spectrophotometric method involves the use of a bromate-bromide mixture in a hydrochloric acid medium. The excess bromine is reacted with methyl orange, and the absorbance is measured at 505 nm. The amount of bromine that reacted corresponds to the concentration of fluoxetine. scirp.orgpsu.edu This method has demonstrated linearity in the concentration range of 0.4–12 µg·mL⁻¹. scirp.org These spectrophotometric methods have been successfully applied to determine the compound in bulk powders, pharmaceutical formulations, and spiked human plasma samples. scirp.orgpsu.eduresearchgate.net
Table 1: UV-Vis Spectrophotometric Methods for this compound Quantification
| Reagent(s) | Wavelength (λmax) | Linear Range (µg/mL) | Sample Matrix | Reference |
| Bromothymol Blue (BTB) | 412 nm | 1.5 - 20.0 | Pharmaceutical Formulations | scispace.com |
| Bromate-Bromide, Methyl Orange | 505 nm | 0.4 - 12 | Bulk Powder, Pharmaceuticals, Spiked Plasma | scirp.orgpsu.edu |
| 1,2-Naphthoquinone-4-sulphonate (NQS) | 490 nm | 0.3 - 6 | Pharmaceutical Formulations | nih.gov |
| Alizarin Red S | 425 nm | 9.5 - 48 | Bulk Powder, Pharmaceuticals | bibliotekanauki.pl |
| Citrate-capped Silver Nanoparticles | Red-shifted from 400 nm | 2 - 10 | Pharmaceuticals, Spiked Urine & Serum | researchgate.net |
Fluorescence Spectrometry for this compound Detection
Fluorescence spectrometry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry for the detection of this compound. Since the native fluorescence of the compound is weak, derivatization with a fluorogenic reagent is typically required. nih.gov
One established method involves derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium (pH 8). This reaction yields a highly fluorescent product measured at an emission wavelength of 545 nm after excitation at 490 nm, with a detection limit of 0.01 µg mL⁻¹. nih.gov Another sensitive technique uses dansyl chloride for precolumn derivatization. The resulting fluorescent derivatives are separated via liquid chromatography and detected, offering a lower limit of detection of approximately 3 µg/L in plasma. psu.edu
Spectrofluorimetry has also been used in combination with various sample preparation techniques like liquid-liquid extraction and solid-phase microextraction (SPME) for analyzing the compound in biological and aqueous samples. researchgate.net For instance, the ion-pair complex formed with alizarin red S can be measured fluorimetrically, with an excitation at 425 nm and emission at 594 nm, providing a linear range of 2.7–10.2 µg/mL. bibliotekanauki.pl Synchronous fluorescence spectrometry coupled with multivariate calibration has been utilized for the chiral recognition of fluoxetine enantiomers after forming diastereomeric complexes with β-cyclodextrin. researchgate.net
Table 2: Fluorescence Spectrometry Methods for this compound Detection
| Method/Reagent | Excitation (λex) | Emission (λem) | Linear Range (µg/mL) | Reference |
| Derivatization with NBD-Cl | 490 nm | 545 nm | 0.035 - 0.5 | nih.gov |
| Derivatization with Dansyl Chloride | Not Specified | 470 nm (cutoff filter) | 25 - 800 (µg/L) | psu.edu |
| Ion-pair with Alizarin Red S | 425 nm | 594 nm | 2.7 - 10.2 | bibliotekanauki.pl |
| HPLC with Fluorescence Detection | 230 nm | 312 nm | 0.0009 - 0.036 | researchgate.net |
| Synchronous Fluorescence (Δλ = 50 nm) | Not Applicable | 340 nm | Not Specified | researchgate.net |
Mass Spectrometry (MS) Techniques for this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and widely used technique for the quantification of this compound in complex biological matrices due to its high sensitivity, specificity, and robustness. nih.govnih.gov This method is essential for pharmacokinetic studies and is frequently used for analysis in plasma samples. nih.gov
In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored to ensure accurate identification and quantification. For fluoxetine, the transition of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 310 to a product ion at m/z 148 is commonly used. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed, where selected ions at m/z 44 (for fluoxetine enantiomers) and m/z 134 (for norfluoxetine (B159337) enantiomers) are monitored. nih.gov
The high sensitivity of these methods allows for very low limits of quantification (LLOQ). For example, different LC-MS/MS methods have reported LLOQs in human plasma as low as 0.05 ng/mL, 0.2 ng/mL, and 2 ng/mL, depending on the sample preparation and specific instrumentation used. nih.gov MS has also been crucial in identifying degradation products of fluoxetine, such as 3-phenyl-3-hydroxypropylamine and 4-trifluoromethylphenol, in stability studies. akjournals.com
Table 3: Mass Spectrometry (MS) Methods for this compound Analysis
| Technique | Sample Matrix | Sample Preparation | Key Ion Transition (m/z) | LLOQ | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 310 > 148 | 0.25 ng/mL | nih.gov |
| LC-MS/MS | Human Plasma | Supported Liquid Extraction | Not Specified | 0.05 ng/mL | nih.gov |
| LC-MS/MS | Biological Samples | Solid-Phase Extraction | Not Specified | 2 ng/mL | nih.gov |
| GC-MS | Plasma, Urine | Liquid-Liquid Extraction | 44 (Fluoxetine), 134 (Norfluoxetine) | 50 ng/mL | nih.gov |
| LC-MS/MS | Simulated Gastric Fluid | QuEChERS | Not Specified | 28.15 - 31.23 ng/mL | nrfhh.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and study of molecular interactions of this compound. Both proton (¹H-NMR) and fluorine (¹⁹F-NMR) spectroscopy provide detailed information about the molecule's chemical environment.
¹⁹F-NMR is particularly useful for studying the host-guest complexation of the fluorine-containing fluoxetine molecule with cyclodextrins. tjpr.orgbioline.org.br The changes in the ¹⁹F chemical shift upon the addition of a cyclodextrin can be used to determine the stoichiometry (often 1:1) and the formation constant of the inclusion complex. tjpr.orgbioline.org.br This technique has shown that complex formation can cause the separation of fluorine peaks corresponding to the two enantiomers of fluoxetine hydrochloride. tjpr.orgbioline.org.br
¹H-NMR studies, including 2D-ROESY experiments, have confirmed the inclusion of the aromatic rings of fluoxetine into the cavity of beta-cyclodextrin (β-CD). researchgate.net Furthermore, NMR, in combination with ESI-MS and quantum chemistry calculations, has been used to investigate the reaction mechanisms of fluoxetine analogues, such as the oxidation-elimination process of selenofluoxetine derivatives when reacting with hydrogen peroxide in an aqueous medium. rsc.org
Table 4: Applications of NMR Spectroscopy in this compound Research
| NMR Technique | Application | Key Findings | Reference |
| ¹⁹F-NMR | Host-guest complexation with cyclodextrins | Determined 1:1 stoichiometry and formation constants; observed peak separation for enantiomers. | tjpr.orgbioline.org.br |
| ¹H-NMR, 2D-ROESY | Interaction with beta-cyclodextrin | Confirmed inclusion of aromatic rings into the cyclodextrin cavity. | researchgate.net |
| ¹H-NMR | Reaction mechanism studies | Investigated the oxidation of fluoxetine analogues with H₂O₂ in D₂O. | rsc.org |
| NMR (General) | Qualitative and quantitative analysis | Used alongside IR and UV-Vis for the analysis of extracts. | bohrium.com |
Immunoassay and Biosensor Development for this compound Detection in Research Matrices
Immunoassays and biosensors represent a rapidly advancing frontier for the detection of this compound, offering the potential for rapid, cost-effective, and highly sensitive analysis. ucdavis.edu These methods typically rely on the specific binding of an antibody to the target analyte. ucdavis.edunih.gov
Electrochemical biosensors have been developed for detecting fluoxetine. One such sensor utilizes a screen-printed electrode modified with molecularly imprinted polymers (MIPs). This technique showed a detection limit as low as 2.67 × 10⁻¹² M in standard solutions and was successfully applied to spiked serum and tap water samples. researchgate.net Another approach combined a molecularly imprinted chiral sensor with human serum albumin (HSA), achieving an exceptionally low detection limit of 6.43 × 10⁻¹⁷ mol L⁻¹ for the S-enantiomer of fluoxetine. researchgate.net
The development of biosensors often involves integrating a biological recognition element (like an antibody or enzyme) with a transducer to produce a measurable signal. nih.gov While the development of specific immunoassays for this compound is an ongoing area of research, the principles have been widely applied to other environmental contaminants and personal care products. ucdavis.edu These tools are adaptable to various formats, including microtiter plates and more complex microarrays or biosensor devices, making them suitable for high-throughput screening in research settings. ucdavis.edu
Table 5: Biosensor Development for this compound Detection
| Sensor Type | Recognition Element | Detection Principle | Limit of Detection (LOD) | Reference |
| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) | Differential Pulse Voltammetry (DPV) | 2.67 x 10⁻¹² M | researchgate.net |
| Chiral Electrochemical Sensor | MIPs / Human Serum Albumin (HSA) | Electrochemical Signal Change | 6.43 x 10⁻¹⁷ mol L⁻¹ (for S-FLX) | researchgate.net |
| General Immunoassay | Antibody | Enzyme-linked, fluorescent, colorimetric, etc. | Varies by application | ucdavis.edunih.gov |
Sample Preparation Strategies for this compound in Complex Biological and Environmental Samples
Effective sample preparation is a critical step to ensure the accuracy, sensitivity, and reliability of analytical methods for this compound, especially in complex matrices like plasma, urine, and wastewater. nih.govjrmds.in The goal is to isolate the analyte from interfering substances that could cause inaccuracies or ion suppression in techniques like LC-MS. nih.gov
Commonly used sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This traditional method involves extracting the drug from an aqueous sample into an immiscible organic solvent, such as chloroform or ethyl acetate. researchgate.netnih.govnih.gov While effective, LLE can be time-consuming and require significant amounts of high-purity solvents. researchgate.net
Solid-Phase Extraction (SPE): SPE is widely used for its efficiency and ability to provide cleaner extracts compared to LLE. researchgate.netresearchgate.netnih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. Various SPE sorbents are used depending on the specific application. researchgate.netresearchgate.net
Protein Precipitation: This is a fast and simple method for cleaning up plasma samples, often used before LC-MS/MS analysis. It involves adding a precipitating agent like methanol or acetonitrile to the plasma to denature and remove proteins. nih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from aqueous or gaseous samples. researchgate.netjrmds.in Fibers coated with materials like single-walled carbon nanotubes (SWCNTs) have been developed for extracting fluoxetine from hospital wastewater and urine samples. jrmds.inumsha.ac.ir
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for pharmaceutical analysis. It involves a partitioning step with an organic solvent followed by a cleanup step using dispersive SPE (dSPE) with salts like magnesium sulfate. nrfhh.com
Enhanced Fluidity Liquid Extraction (EFLE): A novel approach that uses fluids like carbon dioxide mixed with an organic modifier (e.g., methanol) to reduce solvent consumption and extraction time. This technique has been successfully used to extract fluoxetine hydrochloride from pharmaceutical capsules with 99% recovery in just 3 minutes. scholaris.ca
Table 6: Comparison of Sample Preparation Strategies for this compound
| Technique | Principle | Common Matrix | Advantages | Disadvantages | Reference(s) |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Plasma, Urine | Simple, well-established | Time-consuming, large solvent use, emulsion formation | researchgate.netnih.govnih.gov |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Plasma, Urine, Water | High recovery, clean extracts, automation potential | Can be more expensive than LLE | researchgate.netresearchgate.netnih.gov |
| Protein Precipitation | Removal of proteins by denaturation | Plasma | Fast, simple, inexpensive | Less clean extracts, potential for matrix effects | nih.gov |
| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber | Water, Urine | Solvent-free, simple, sensitive | Fiber fragility, limited capacity | researchgate.netjrmds.inumsha.ac.ir |
| QuEChERS | Acetonitrile extraction and dSPE cleanup | Simulated Gastric Fluid | Fast, easy, low solvent use, high throughput | Originally for different analytes, may need optimization | nrfhh.com |
| Enhanced Fluidity Liquid Extraction (EFLE) | Extraction with CO₂/organic modifier mixture | Pharmaceutical Capsules | Very fast, reduced organic solvent use | Requires specialized equipment | scholaris.ca |
Role of N Methyl Fluoxetine Hydrochloride As a Research Probe and Metabolic Marker
N-Methyl Fluoxetine (B1211875) Hydrochloride as a Pharmacological Tool in Neuroscience Research
N-Methyl Fluoxetine Hydrochloride is widely employed in neuroscience research to investigate the serotonergic system. researchgate.netnih.gov As a selective serotonin (B10506) reuptake inhibitor (SSRI), it specifically blocks the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. researchgate.netdrugbank.com This action makes it an invaluable tool for studying the roles of serotonin in various physiological and pathological processes.
Recent studies have highlighted the neuroprotective effects of fluoxetine. nih.gov Research has demonstrated its ability to protect neurons from microglia-mediated neurotoxicity, suggesting a potential role in mitigating neuroinflammation. nih.gov It has also been shown to offer neuroprotection in models of hypoxic-ischemic brain injury and against neurotoxicity induced by certain substances. nih.gov These findings underscore its utility in exploring the mechanisms of neuronal damage and protection.
Utilization of this compound in In Vitro Drug Metabolism and Enzyme Inhibition Assays
In the realm of pharmacology, this compound is a key substrate and inhibitor in studies of drug metabolism, particularly those involving the cytochrome P450 (CYP) enzyme system. nih.govmdpi.com The metabolism of fluoxetine to its active metabolite, norfluoxetine (B159337), is primarily mediated by several CYP isoenzymes, including CYP2D6, CYP2C9, and CYP3A4. nih.govmdpi.com
Research has shown that this compound and its metabolite, norfluoxetine, are potent inhibitors of CYP2D6. mdpi.comresearchgate.net This inhibitory action is significant as it can lead to drug-drug interactions when co-administered with other drugs that are also metabolized by this enzyme. researchgate.net In vitro assays using human liver microsomes and recombinant CYP enzymes are instrumental in characterizing these interactions and predicting their clinical relevance. nih.govacs.org Studies have detailed the stereoselective metabolism of fluoxetine's enantiomers, with CYP2C9 showing a preference for the R-enantiomer. nih.gov
Table 1: Cytochrome P450 Enzymes Involved in Fluoxetine N-demethylation
| CYP Enzyme | Catalytic Activity | Role in Metabolism |
| CYP1A2 | Measurable | Contributes to N-demethylation |
| CYP2B6 | Measurable | Contributes to N-demethylation |
| CYP2C9 | Measurable, Stereoselective (R>S) | Major contributor to N-demethylation |
| CYP2C19 | Measurable | Contributes to N-demethylation |
| CYP2D6 | Measurable | Major contributor to N-demethylation |
| CYP3A4 | Measurable | Major contributor to N-demethylation |
| CYP3A5 | Measurable | Contributes to N-demethylation |
This table is based on data from a study on the N-demethylation of fluoxetine by human cytochrome P450 enzymes. nih.gov
This compound as a Comparative Agent in Serotonergic System Studies
Due to its well-defined mechanism of action as an SSRI, this compound frequently serves as a reference or comparative agent in studies of the serotonergic system. nih.gov It provides a benchmark against which the effects of new chemical entities on serotonin reuptake and function can be evaluated. deepdyve.com
Its selectivity for the serotonin transporter over other neurotransmitter transporters, such as those for norepinephrine (B1679862) and dopamine (B1211576), makes it a valuable tool for dissecting the specific roles of serotonin in complex behaviors and disorders. fda.govwikipedia.org By comparing the effects of fluoxetine with those of less selective agents, researchers can delineate the contributions of the serotonergic system to various pharmacological and physiological responses. nih.gov
Environmental Bioaccumulation and Fate of this compound in Aquatic Ecosystems as a Research Subject
The widespread use of fluoxetine has led to its detection in aquatic environments, raising concerns about its ecological impact. researchgate.netrsc.org Consequently, this compound and its primary metabolite, norfluoxetine, have become important subjects of research in environmental science. nih.gov Studies focus on their persistence, bioaccumulation, and toxicological effects on aquatic organisms. rsc.orgnih.gov
Research has shown that fluoxetine is relatively persistent in aquatic environments, being resistant to hydrolysis and photolysis. researchgate.net It can adsorb to sediment, where it may persist for extended periods. researchgate.net While present in low concentrations, environmentally relevant levels of fluoxetine have been shown to cause sublethal effects in fish, including behavioral changes. researchgate.netnih.gov The bioconcentration factor (BCF) of fluoxetine in fish has been measured, indicating a low to moderate potential for bioaccumulation. fass.se The enantioselective fate and toxicity of fluoxetine and norfluoxetine are also areas of active investigation, as different enantiomers can exhibit varying levels of toxicity to aquatic life. nih.gov
Emerging Research Directions and Methodological Advancements for N Methyl Fluoxetine Hydrochloride
Novel Methodologies for N-Methyl Fluoxetine (B1211875) Hydrochloride Synthesis and Characterization
The synthesis of fluoxetine hydrochloride and by extension, its N-methylated form, has been the subject of various methodological refinements aimed at improving efficiency, yield, and purity. Traditional synthetic routes often involve multiple steps with the potential for significant loss of product. globaljournals.orgresearchgate.net
One established method for preparing fluoxetine hydrochloride involves a multi-step process starting from ethyl benzoyl acetate. google.com This process includes reduction, treatment with methylamine (B109427), reaction with 4-trifluoromethyl phenol, and a final reduction and treatment with hydrochloric acid to yield the hydrochloride salt. google.com Another approach utilizes the Mannich reaction of acetophenone (B1666503) with methylamine hydrochloride and paraformaldehyde. chemicalbook.com This is followed by reduction and etherification to synthesize fluoxetine hydrochloride. chemicalbook.com
More recent innovations in synthesis focus on asymmetric catalysis to produce specific enantiomers, which can have different biological activities. globaljournals.org Kinetic resolution, using chiral catalysts, is one such technique employed to separate enantiomers, although it can be time-consuming. globaljournals.org Researchers have also explored optimizing the O-arylation step, a critical part of the synthesis, by using techniques like evaporative cooling to manage the highly exothermic reaction, thereby improving yield and simplifying the work-up procedure. researchgate.net
For characterization, high-performance liquid chromatography (HPLC) is a key analytical technique. A selective and sensitive HPLC method has been developed for the quantification of potential impurities in fluoxetine hydrochloride. nih.gov This method utilizes a Gemini-C18 column with a gradient elution program, allowing for the separation and quantification of impurities with a limit of 0.15%. nih.gov Thermoanalytical techniques like differential scanning calorimetry (DSC) and thermogravimetry/derivative thermogravimetry (TG/DTG) are also employed to determine physical properties such as purity, melting point, and thermal decomposition kinetics. akjournals.com
Table 1: Comparison of Synthesis and Characterization Methods
| Method | Description | Advantages | Reference |
| Traditional Synthesis | Multi-step process from ethyl benzoyl acetate. | Established and well-documented. | google.com |
| Mannich Reaction | Synthesis via acetophenone, methylamine hydrochloride, and paraformaldehyde. | Alternative synthetic route. | chemicalbook.com |
| Asymmetric Catalysis | Use of chiral catalysts for enantioselective synthesis. | Produces specific enantiomers. | globaljournals.org |
| Kinetic Resolution | Separation of enantiomers based on differential reaction rates. | Simplicity and efficiency. | globaljournals.org |
| Optimized O-Arylation | Use of evaporative cooling to control exothermic reactions. | Increased yield and simplified work-up. | researchgate.net |
| HPLC | Chromatographic separation for impurity quantification. | High selectivity and sensitivity. | nih.gov |
| DSC/TG/DTG | Thermoanalytical techniques for physical property determination. | Rapid and efficient evaluation of purity and thermal behavior. | akjournals.com |
Integration of Omics Technologies in N-Methyl Fluoxetine Hydrochloride Research (e.g., Metabolomics in Animal Models)
The application of "omics" technologies, particularly metabolomics, is providing a more comprehensive understanding of the biological effects of fluoxetine and its metabolites. These approaches allow for the large-scale study of small molecules (metabolites) within a biological system, offering insights into metabolic pathways affected by the compound.
In animal models of depression, such as rats subjected to chronic social isolation stress, untargeted metabolomics has been used to identify changes in the metabolic profiles of various brain regions and serum following fluoxetine treatment. mdpi.comnih.govsemanticscholar.org These studies have revealed that fluoxetine can reverse stress-induced metabolic alterations. For instance, in the prefrontal cortex of chronically socially isolated rats, effective fluoxetine treatment led to increased levels of sedoheptulose (B1238255) 7-phosphate, hypotaurine, and acetyl-L-carnitine. mdpi.comsemanticscholar.org In serum, fluoxetine treatment in these rats resulted in changes in metabolites like succinate, stachydrine, and kynurenic acid. nih.gov
A broader multi-omics approach, integrating transcriptomics (RNA-seq) and chromatin analysis (H3K27ac ChIP-seq) across 27 brain regions, has shown that fluoxetine induces significant, region-specific changes in gene expression and chromatin state. nih.gov A consistent finding across different brain regions was an increase in energy metabolism, particularly through oxidative phosphorylation. nih.gov
These studies highlight the power of omics technologies to uncover the complex and widespread molecular changes induced by fluoxetine and its metabolites, moving beyond the traditional focus on serotonin (B10506) reuptake inhibition.
Table 2: Key Metabolites Altered by Fluoxetine in Animal Models
| Metabolite | Change Observed | Biological Context | Reference |
| Sedoheptulose 7-phosphate | Increased | Prefrontal cortex of fluoxetine-treated rats. | mdpi.comsemanticscholar.org |
| Hypotaurine | Increased | Prefrontal cortex of fluoxetine-treated rats. | mdpi.comsemanticscholar.org |
| Acetyl-L-carnitine | Increased | Prefrontal cortex of fluoxetine-treated rats. | mdpi.comsemanticscholar.org |
| Succinate | Altered | Serum of fluoxetine-treated rats. | nih.gov |
| Stachydrine | Altered | Serum of fluoxetine-treated rats. | nih.gov |
| Kynurenic acid | Altered | Serum of fluoxetine-treated rats. | nih.gov |
| Myo-inositol | Upregulated by stress, potentially modulated by fluoxetine. | Prefrontal cortex of rats with depressive-like behavior. | mdpi.comsemanticscholar.org |
This compound in Systems Biology Approaches for Neurotransmission Studies
Systems biology approaches, which integrate data from various levels of biological organization, are being used to create a more holistic picture of how this compound and its parent compound affect neurotransmission. These approaches go beyond the direct inhibition of the serotonin transporter to explore the broader network of interactions.
Fluoxetine's primary mechanism of action is the selective inhibition of serotonin reuptake. bio-techne.comcambridge.org However, research shows its effects are far more complex. For example, fluoxetine and its active metabolite, norfluoxetine (B159337), also inhibit their own metabolism by affecting cytochrome P450 enzymes, particularly CYP2D6. wikipedia.org This leads to a longer half-life and a gradual accumulation of the drug and its metabolites in the body. wikipedia.org
Studies have shown that fluoxetine can influence other neurotransmitter systems and signaling pathways. For example, it can affect GABAergic and glutamatergic systems. bio-techne.comnih.gov In the hippocampus, fluoxetine has been shown to modify long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in an environment-dependent manner. nih.gov
Future Prospects for this compound as a Chemical Biology Probe
Given its well-defined primary target (the serotonin transporter) and its complex downstream effects, this compound and its parent compound hold significant potential as chemical biology probes. These molecules can be used to investigate the intricate roles of the serotonergic system in various physiological and pathological processes.
The development of fluoxetine analogues, such as those incorporating a selenium nucleus, is an emerging area of research. rsc.org These new compounds aim to combine the selective serotonin reuptake inhibition of fluoxetine with other properties, such as antioxidant activity. rsc.org By studying the structure-activity relationships of these novel analogues, researchers can gain deeper insights into the molecular requirements for interacting with the serotonin transporter and other biological targets. cambridge.org
The use of this compound and related compounds in conjunction with advanced imaging techniques and computational modeling will likely be a fruitful area of future research. These approaches could help to visualize the distribution of the compound in the brain and to simulate its interactions with various receptors and transporters, providing a more dynamic and detailed understanding of its function.
Ultimately, this compound serves as a valuable tool for dissecting the complex interplay between neurotransmitter systems, gene expression, and metabolism. Its continued study will undoubtedly contribute to a more nuanced understanding of brain function and the molecular basis of neuropsychiatric disorders.
Q & A
Q. What computational models are effective in predicting the solubility of this compound in supercritical CO2_22?
- Methodological Answer : Quantitative structure-property relationship (QSPR) models, such as support vector regression (SVR) and artificial neural networks (ANN), correlate solute descriptors (e.g., molecular weight, dipole moment) with experimental solubility data. These models achieve R >0.9 when validated against density-dependent solubility curves .
Q. What mechanisms underlie the inhibition of viral proteins by this compound, and how are these studied?
- Methodological Answer : Fluoxetine stabilizes the hexameric state of enterovirus 2C ATPase, inhibiting ATP hydrolysis (IC ~50 µM). Mechanistic insights derive from cryo-EM structures resolving drug-binding pockets distal to ATP sites and dose-response assays using recombinant 2C proteins .
Q. How do conformational dynamics of this compound influence its interaction with serotonin transporters?
- Methodological Answer : The folded propanamine conformation (C1-C2-C3-O4 dihedral angle: 60.6°) mimics phenylcyclohexylamine substructures in sertraline, enabling high-affinity SERT binding. Mutagenesis studies (e.g., Trp500Ala in SERT) validate the role of aromatic stacking and hydrophobic interactions .
Q. What strategies are employed to resolve contradictions in spectroscopic data during polymorphic form analysis?
- Methodological Answer : Discrepancies between experimental and theoretical vibrational spectra are addressed by incorporating H-bonding networks into molecular dynamics simulations. For example, deuterium exchange experiments (ND vs. NH modes) differentiate intrinsic molecular vibrations from crystal-packing effects .
Q. How does this compound modulate ion channel activity in neuronal signaling studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
